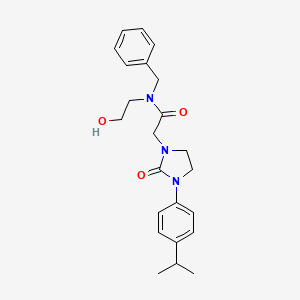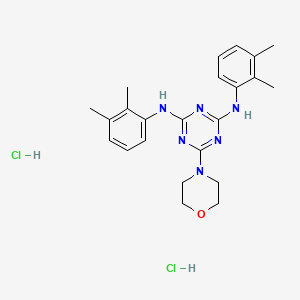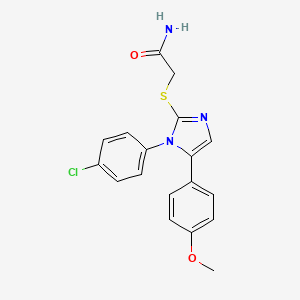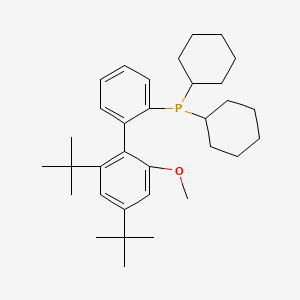![molecular formula C28H22FN5O3 B2765376 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 921890-52-0](/img/structure/B2765376.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This leads to the formation of the correspondent compound, which in turn is converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Aplicaciones Científicas De Investigación
- Indole derivatives have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Novel indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 potential . These compounds may offer therapeutic benefits in managing HIV infections.
- The radiotracer N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA) was synthesized using readily available 4-[18F]fluorobenzyl amine. This radiotracer holds promise for imaging applications .
- Indole derivatives exhibit diverse activities, including anti-inflammatory , anticancer , antioxidant , antimicrobial , antitubercular , antidiabetic , and antimalarial effects .
- Their interactions with various receptors make them valuable for developing new therapeutic derivatives .
Antiviral Activity
Anti-HIV Activity
Radiochemistry and Imaging
Other Biological Activities
Chemical Synthesis Intermediates
Mecanismo De Acción
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes. It plays a crucial role in the nervous system, where it participates in neurotransmission and neuroprotection .
Mode of Action
The compound acts as a type II inhibitor of nNOS . It binds to the enzyme’s active site, specifically to a hydrophobic pocket, thereby inhibiting the enzyme’s activity . This inhibition prevents the production of nitric oxide, altering the signaling pathways that rely on this molecule .
Biochemical Pathways
The inhibition of nNOS affects several biochemical pathways. Nitric oxide, the product of nNOS, is involved in various signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival . Therefore, the inhibition of nNOS can have significant effects on these cellular processes .
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This indicates that the compound may have a favorable pharmacokinetic profile .
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can alter the signaling pathways that rely on nitric oxide, potentially affecting processes such as neurotransmission and neuroprotection . The exact molecular and cellular effects would depend on the specific context in which the compound is used .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by factors such as pH and the presence of other substances in the gastrointestinal tract . Additionally, the compound’s stability could be influenced by factors such as temperature and light .
Propiedades
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN5O3/c29-22-10-4-1-7-18(22)16-33-17-31-26-21(28(33)36)15-32-34(26)14-13-30-27(35)25-19-8-2-5-11-23(19)37-24-12-6-3-9-20(24)25/h1-12,15,17,25H,13-14,16H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABQGKNOSJEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylphenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2765296.png)
![3-Methyl-1-(1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2765297.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2765301.png)


![3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2765305.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine](/img/structure/B2765309.png)
![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)

